(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This polycyclic compound features a tricyclic core fused with heteroatoms (oxygen, nitrogen, sulfur) and functionalized with a 4-bromophenylmethylsulfanyl group, a 3-methylphenyl substituent, and a hydroxymethyl moiety. Synthesis likely involves multi-step reactions, including thioether formation (e.g., S-alkylation of a thiol precursor with a 4-bromobenzyl halide) and cyclization steps, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
[7-[(4-bromophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXMSDNSFRLTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (CAS Number: 892416-26-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 520.4 g/mol. The structure features a triazatricyclo framework that contributes to its unique chemical behavior and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 520.4 g/mol |
| CAS Number | 892416-26-1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific compound may share these properties due to its structural similarities.
Antimicrobial Activity
Research has demonstrated that compounds containing bromophenyl and sulfanyl groups often exhibit antimicrobial properties. A study on related compounds showed inhibition against various bacterial strains, suggesting that this compound could possess similar activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfanyl groups often act as enzyme inhibitors.
- Interference with Cell Signaling Pathways : The unique structure may allow it to modulate pathways involved in cell growth and apoptosis.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Anticancer Activity :
- Antimicrobial Efficacy :
Scientific Research Applications
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , identified by CAS number 892417-10-6 , exhibits a complex structure that suggests potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications in detail, supported by data tables and case studies.
Medicinal Chemistry
The compound's structural features indicate potential as a pharmacological agent . The presence of the bromophenyl and triazatricyclo moieties suggests activity against various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties . For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines .
Material Science
The unique structural attributes of this compound may allow it to function as a polymer additive or a stabilizer in materials science applications.
Case Study: Polymer Stabilization
In studies involving polymer formulations, the addition of sulfanyl-containing compounds has improved thermal stability and mechanical properties . This could pave the way for enhanced durability in industrial applications.
Agricultural Chemistry
Given its chemical structure, this compound could also be explored for use as a pesticide or herbicide .
Case Study: Pesticidal Activity
Research on similar sulfanyl compounds has demonstrated effective pest control properties against common agricultural pests, suggesting that this compound may share similar efficacy .
Analytical Chemistry
The compound's complex structure makes it suitable for use in analytical methodologies , particularly in chromatographic techniques.
Case Study: Chromatography
Compounds with such intricate configurations are often utilized as standards in High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Functional Comparisons
- Bioactivity : The target compound’s bromophenyl and sulfanyl groups align with antimicrobial agents like Compound 12 (), which showed strong activity against S. aureus. However, the hydroxymethyl group in the target may enhance solubility or CNS penetration compared to purely hydrophobic analogs .
- Synthetic Complexity : The tricyclic framework of the target compound requires advanced cyclization strategies, contrasting with simpler triazole derivatives (e.g., ) synthesized via S-alkylation and borohydride reduction .
- Metabolic Stability : The 4-bromophenyl group may confer resistance to oxidative metabolism compared to hydroxylated analogs (e.g., ’s IIj), which could degrade faster in vivo .
Research Findings
- Antimicrobial Potential: Sulfanyl-containing compounds (e.g., ) demonstrate broad-spectrum activity, suggesting the target compound could inhibit bacterial enzymes like dihydrofolate reductase (DHFR) via bromophenyl-thioether interactions .
- CNS Applications: The hydroxymethyl group resembles CNS-active drugs (e.g., venlafaxine analogs in ), implying possible serotonin/norepinephrine reuptake modulation .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this polycyclic compound with high stereochemical purity?
- Methodology : Use computational reaction path searches based on quantum chemical calculations to predict feasible synthetic routes and minimize trial-and-error approaches. For example, ICReDD’s hybrid computational-experimental framework can identify optimal conditions for forming the tricyclic core and sulfanyl-bromophenyl substituents . Alkaline-mediated S-alkylation, as demonstrated in structurally similar triazole-thiol systems, may be adapted for introducing the (4-bromophenyl)methylsulfanyl group .
- Key Tools : Density functional theory (DFT) for transition-state analysis; solid-phase extraction (SPE) for purification .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation (mean C–C bond precision: ±0.005 Å) with high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., H, C, F if applicable). For example, C NMR can resolve signals for the oxa-triazatricyclo system’s heteroatoms .
- Data Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to confirm functional groups like the methanol moiety .
Advanced Research Questions
Q. How can quantum chemical calculations resolve contradictions in reaction mechanism proposals for this compound’s formation?
- Methodology : Apply ab initio molecular dynamics (AIMD) to model competing pathways (e.g., nucleophilic substitution vs. radical mechanisms for sulfanyl group introduction). For instance, ICReDD’s workflow integrates computed activation energies with experimental kinetic data to validate the most plausible mechanism .
- Case Study : If experimental yields conflict with computational predictions, recalibrate solvation models (e.g., COSMO-RS) to account for solvent effects in the reaction medium .
Q. What advanced statistical methods optimize reaction conditions for scaling up synthesis?
- Methodology : Use factorial design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify nonlinear interactions between variables, such as the effect of base strength on S-alkylation efficiency .
- AI Integration : Machine learning (ML) models trained on historical reaction data can predict optimal conditions for yield maximization and byproduct suppression .
Q. How do researchers address discrepancies in spectroscopic data across different batches?
- Methodology : Perform batch-to-batch principal component analysis (PCA) on NMR/HRMS datasets to identify outliers. For example, unexpected H NMR shifts may arise from trace solvents (e.g., residual methanol) interacting with the methanol substituent; use deuterated solvents and strict drying protocols to mitigate this .
- Advanced Techniques : Dynamic nuclear polarization (DNP)-enhanced NMR can improve sensitivity for detecting low-concentration impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
